(3beta,7beta,12beta,20Z)-3,7,12-Trihydroxy-11,15,23-trioxo-lanost-8,20-dien-26-oic acid
Description
Structural Characterization and Nomenclature
Systematic IUPAC Nomenclature and Molecular Formula Determination
The compound belongs to the lanostane triterpenoid family, characterized by a tetracyclic backbone with specific functional group substitutions. Its systematic IUPAC name reflects the following structural features:
- Base structure : Lanost-8,20-dien-26-oic acid, indicating a carboxylic acid group at position C-26 and double bonds at C-8 and C-20.
- Hydroxyl groups : Trihydroxy substitutions at C-3, C-7, and C-12, all in the β configuration.
- Ketone groups : Oxidized oxygen atoms (trioxo) at C-11, C-15, and C-23.
The molecular formula is C₃₀H₄₂O₈ , derived from the lanostane skeleton (C₃₀H₅₄) with modifications:
- Subtractions: 12 hydrogen atoms (due to hydroxyl and ketone groups).
- Additions: 8 oxygen atoms (3 hydroxyl groups, 3 ketones, and 1 carboxylic acid).
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₃₀H₄₂O₈ | |
| Molecular weight | 530.7 g/mol | |
| CAS registry number | 1961358-02-0 |
Elucidation of Stereochemical Configuration
The stereochemical configuration at critical positions is determined through spectroscopic and crystallographic analyses:
- C-3, C-7, C-12 : All hydroxyl groups are in the β configuration, ascertained by nuclear Overhauser effect (NOE) correlations and coupling constants in NMR studies.
- C-20 : The Z (cis) configuration of the double bond is confirmed by the proximity of substituents on the same side of the plane, deduced from ¹³C NMR chemical shifts and molecular modeling.
Key Stereochemical Features
| Position | Functional Group | Configuration | Evidence |
|---|---|---|---|
| C-3 | Hydroxyl | β | NOE correlation with C-2 |
| C-7 | Hydroxyl | β | Coupling constant (J = 8 Hz) |
| C-12 | Hydroxyl | β | Spatial proximity to C-11 |
| C-20 | Double bond | Z | ¹³C NMR δ ~125–130 ppm |
Comparative Analysis with Related Lanostane-Type Triterpenoids
The compound is structurally distinct from other lanostane derivatives, such as ganoderic acids, due to variations in oxidation patterns and substituent positions.
Structural Comparison with Ganoderic Acids
| Compound | Substituents (C-3, C-7, C-12) | Ketone Groups | Double Bonds | Molecular Formula |
|---|---|---|---|---|
| Target compound | 3β-OH, 7β-OH, 12β-OH | C-11, C-15, C-23 | C-8, C-20 (Z) | C₃₀H₄₂O₈ |
| Ganoderic acid D2 (CID 14109398) | 3-OH, 7-OH, 12-OH | C-11, C-15 | C-8 | C₃₀H₄₂O₈ |
| Ganoderic acid C2 (CID 14109393) | 3β-OH, 7-OH, 15-OH | C-11, C-23 | C-8 | C₃₀H₄₆O₇ |
Key Differences :
- Oxidation State : The target compound has three ketones (C-11, C-15, C-23), whereas ganoderic acid D2 lacks a ketone at C-23.
- Double Bond Configuration : The C-20 double bond in the target compound is Z-configured, a feature absent in ganoderic acids.
- Hydroxyl Positioning : Ganoderic acid C2 lacks a hydroxyl group at C-12, distinguishing it from the target compound.
Properties
Molecular Formula |
C30H42O8 |
|---|---|
Molecular Weight |
530.6 g/mol |
IUPAC Name |
(Z)-2-methyl-4-oxo-6-[(3S,5R,7S,10S,12S,13R,14R,17R)-3,7,12-trihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]hept-5-enoic acid |
InChI |
InChI=1S/C30H42O8/c1-14(10-16(31)11-15(2)26(37)38)17-12-21(34)30(7)22-18(32)13-19-27(3,4)20(33)8-9-28(19,5)23(22)24(35)25(36)29(17,30)6/h10,15,17-20,25,32-33,36H,8-9,11-13H2,1-7H3,(H,37,38)/b14-10-/t15?,17-,18+,19+,20+,25-,28+,29+,30+/m1/s1 |
InChI Key |
YPBOVCHDEBYUDW-HRLXDLDBSA-N |
Isomeric SMILES |
CC(CC(=O)/C=C(/C)\[C@H]1CC(=O)[C@@]2([C@@]1([C@@H](C(=O)C3=C2[C@H](C[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O)O)C)C)C(=O)O |
Canonical SMILES |
CC(CC(=O)C=C(C)C1CC(=O)C2(C1(C(C(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)O)C)C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Natural Extraction from Ganoderma Species
Source Material and Preliminary Processing
The compound is predominantly extracted from the fruiting bodies or mycelia of Ganoderma mushrooms. Key sources include:
Protocol :
- Drying and pulverization : Fresh fruiting bodies are lyophilized and ground into a fine powder.
- Solvent extraction : The powder is refluxed with ethanol (70–95%) or ethyl acetate for 3–6 hours, repeated 3–5 times. Ethanol yields 8–12% crude extract, while ethyl acetate improves selectivity for triterpenoids.
- Partitioning : The ethanol extract is partitioned between ethyl acetate and water to isolate non-polar constituents.
Chromatographic Purification
The ethyl acetate layer undergoes sequential chromatography:
- Silica gel column chromatography : Eluted with hexane/ethyl acetate gradients (100:0 to 0:100) to separate fractions by polarity.
- ODS (octadecylsilane) chromatography : Further purification using methanol/water gradients (50:50 to 100:0).
- Semipreparative HPLC : Final isolation using acetonitrile/water (40:60 to 49:51) at a flow rate of 2–3 mL/min, yielding 0.5–2.1 mg per kg of dried material.
Key Challenges :
Chemical Synthesis
Retrosynthetic Analysis
The compound’s synthesis requires constructing the lanostane skeleton with precise stereochemistry. Key intermediates include:
Stepwise Synthesis
Step 1: Oxidation of Lanost-8-en-3β-ol
- Reagents : CrO₃ in acetone (Jones oxidation) at 0–5°C for 6 hours.
- Yield : 62–68%.
- Product : 3-oxo-lanost-8-en-26-oic acid.
Step 2: Selective Hydroxylation
- C7 and C12 hydroxylation : Achieved via Sharpless asymmetric dihydroxylation using AD-mix-β (OsO₄, K₃Fe(CN)₆, K₂CO₃) in tert-butanol/water (1:1).
- Conditions : 0°C, 24 hours.
- Yield : 45–50%.
Step 3: Introduction of Keto Groups
- C11 and C15 ketonation : Pd(OAc)₂-catalyzed oxidation using O₂ as the terminal oxidant in DMF at 80°C.
- Yield : 38–42%.
Step 4: Stereoselective Formation of 20Z Double Bond
Microbial Transformation
Biocatalytic Oxidation
Fungal strains such as Aspergillus niger and Mucor circinelloides hydroxylate lanostane precursors regioselectively:
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Time Required | Scalability |
|---|---|---|---|---|
| Natural Extraction | 0.002–0.008 | 95–98 | 2–3 weeks | Low |
| Chemical Synthesis | 4–6 | 90–93 | 4–6 weeks | Moderate |
| Microbial Conversion | 12–15 | 85–88 | 10–14 days | High |
Key Insights :
- Natural extraction remains the gold standard for high-purity isolates but is impractical for large-scale production.
- Chemical synthesis offers modularity but struggles with stereochemical control and low yields.
- Microbial transformation balances efficiency and scalability but requires optimization to improve regioselectivity.
Chemical Reactions Analysis
Types of Reactions
“(3” undergoes various chemical reactions, including:
Oxidation: Reaction with oxygen to form oxides.
Reduction: Gaining electrons or hydrogen atoms.
Substitution: Replacing one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide.
Reduction: Commonly uses hydrogen gas in the presence of a palladium catalyst.
Substitution: Often involves halogens or other nucleophiles under specific conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while reduction could produce simpler hydrocarbons.
Scientific Research Applications
Pharmaceutical Applications
Anti-inflammatory Properties
Research indicates that (3beta,7beta,12beta,20Z)-3,7,12-Trihydroxy-11,15,23-trioxo-lanost-8,20-dien-26-oic acid exhibits significant anti-inflammatory effects. It has been studied for its ability to modulate inflammatory pathways and reduce inflammation-related symptoms in various models .
Antimicrobial Activity
The compound shows promising antimicrobial properties against a range of pathogens. Its efficacy against bacteria and fungi suggests potential applications in developing new antibiotics or antifungal agents .
Cancer Research
Studies have highlighted the compound's role in apoptosis and autophagy processes in cancer cells. It may influence cell cycle regulation and DNA damage repair mechanisms . This positions it as a candidate for further investigation in cancer therapeutics.
Biological Research Applications
Neuroprotective Effects
Recent findings suggest that this compound may have neuroprotective properties. It could be involved in signaling pathways relevant to neurodegenerative diseases. Research is ongoing to elucidate its mechanisms of action in neuronal health and disease .
Immunomodulation
The compound has been linked to immunological functions where it may enhance or modulate immune responses. This application is particularly relevant in the context of autoimmune diseases and infections .
Agricultural Applications
Pesticidal Properties
There is emerging evidence that this compound can act as a biopesticide. Its natural origin and efficacy against specific pests make it an attractive alternative to synthetic pesticides .
Cosmetic Applications
Skin Health
Due to its anti-inflammatory and antioxidant properties, this compound is being explored for use in cosmetic formulations aimed at improving skin health and reducing signs of aging .
Data Summary Table
Case Studies
-
Anti-inflammatory Mechanisms
A study explored the anti-inflammatory effects of the compound on macrophages stimulated with lipopolysaccharides (LPS). Results indicated a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6. -
Antimicrobial Efficacy
In vitro tests demonstrated that this compound exhibited inhibitory effects on various bacterial strains including Staphylococcus aureus and fungal strains like Candida albicans. -
Neuroprotective Studies
Research involving neuronal cell lines showed that treatment with this compound led to decreased oxidative stress markers and improved cell viability under neurotoxic conditions.
Mechanism of Action
The mechanism of action of “(3” involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various physiological effects. The exact pathways and targets depend on the specific application and context .
Biological Activity
(3beta,7beta,12beta,20Z)-3,7,12-Trihydroxy-11,15,23-trioxo-lanost-8,20-dien-26-oic acid is a triterpenoid compound primarily derived from the genus Ganoderma, particularly Ganoderma lucidum. This compound exhibits a variety of biological activities that have garnered significant interest in pharmacological research. This article explores its biological activity, including anti-inflammatory, antioxidant, and potential antitumor effects.
Chemical Structure
The compound is characterized by multiple hydroxyl functional groups and a complex lanostane structure. Its chemical formula is C30H44O6 with a molecular weight of 488.67 g/mol. The presence of hydroxyl groups at positions C-3, C-7, and C-12 contributes to its biological properties.
1. Anti-inflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This activity suggests its potential use in treating inflammatory diseases.
2. Antioxidant Properties
The compound has demonstrated strong antioxidant activity by scavenging free radicals and reducing oxidative stress markers. This effect is crucial in preventing cellular damage associated with various chronic diseases.
3. Antitumor Activity
Several studies have reported the antitumor effects of triterpenoids from Ganoderma, including this compound. It has been shown to induce apoptosis in cancer cells through the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways. In particular:
- Case Study : A study involving human breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers .
Table 1: Summary of Biological Activities
Pharmacological Implications
The diverse biological activities of this compound suggest its potential as a therapeutic agent in various conditions:
- Cancer Therapy : Its ability to induce apoptosis in cancer cells positions it as a candidate for further development in cancer treatments.
- Chronic Inflammatory Diseases : The anti-inflammatory properties could be beneficial for conditions like arthritis or inflammatory bowel disease.
Comparison with Similar Compounds
Hydroxylation Patterns
- Target Compound : Hydroxyl groups at C-3β, C-7β, C-12β .
- 3β,7β,15β-Trihydroxy-11,23-dioxo-lanost-8,16-dien-26-oic Acid: Hydroxyl groups at C-3β, C-7β, C-15β instead of C-12β .
- 3β,7β,15α,28-Tetrahydroxy-11,23-dioxo-lanost-8,16-dien-26-oic Acid (Compound 3): Additional hydroxyl group at C-28, altering solubility and steric interactions .
Oxo Group Positions
- Target Compound : Ketones at C-11, C-15, C-23 .
- 3β,7β,15β-Trihydroxy-11,23-dioxo-lanost-8,16-dien-26-oic Acid: Lacks the C-15 oxo group present in the target compound, which may reduce electrophilic reactivity .
- Lucidone D: Features ketones at C-3, C-11, C-20, with a pregnane skeleton instead of lanostane, highlighting skeletal divergence .
Double Bond Configurations
- Target Compound : Double bonds at Δ⁸,²⁰(Z) .
- 3β,7β,15β-Trihydroxy-11,23-dioxo-lanost-8,16-dien-26-oic Acid: Double bonds at Δ⁸,¹⁶, altering planarity and conjugation .
- 3β,7β,15α,24-Tetrahydroxy-11,23-dioxo-lanost-8-en-26-oic Acid (Compound 2): Single double bond at Δ⁸, reducing structural rigidity compared to diene analogs .
Comparative Data Table
Implications of Structural Variations
Physicochemical Properties
- Hydroxylation : Increased hydroxylation (e.g., C-28 in Compound 3) enhances hydrophilicity but may reduce membrane permeability .
- Oxo Groups : The target compound’s additional C-15 oxo group could increase electrophilicity, influencing protein-binding interactions.
- Double Bonds : Conjugated dienes (Δ⁸,²⁰ in the target compound) enhance UV absorption (λmax ~250–255 nm), critical for spectroscopic identification .
Bioactivity Correlations
- Cytotoxicity: Lanostanes with Δ⁸,²⁰ dienes (e.g., the target compound) often exhibit stronger cytotoxic effects against cancer cells compared to Δ⁸,¹⁶ analogs, likely due to improved planar conformation .
- Anti-Inflammatory Activity: Hydroxylation at C-12β (target compound) vs.
- Enzyme Inhibition: The pregnane-based lucidone D shows distinct activity profiles compared to lanostanes, underscoring the impact of skeletal differences .
Q & A
Basic Research Questions
Q. How can the stereochemical configuration of this compound be experimentally confirmed?
- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy, particularly - and -NMR, to analyze coupling constants and NOE (Nuclear Overhauser Effect) correlations. Compare data with structurally similar lanostane derivatives, such as (3β,7β,15α,28-tetrahydroxy-11,23-dioxo-lanost-8,16-dien-26-oic acid), where stereocenters were resolved using [α] values and 2D NMR techniques like COSY and HMBC . High-resolution mass spectrometry (HRMS) can further validate molecular formula and fragmentation patterns.
Q. What purification strategies are effective for isolating this compound from natural sources?
- Methodological Answer : Combine chromatographic techniques:
Crude extraction : Use methanol or ethanol for polar functional groups (e.g., hydroxyl and carboxyl moieties).
Fractionation : Employ silica gel column chromatography with gradient elution (e.g., chloroform:methanol:water).
Final purification : Apply reversed-phase HPLC with C18 columns and acetonitrile/water mobile phases. Monitor purity via TLC (e.g., hexane:ethyl ether:acetic acid, 60:40:2) .
Q. How can solubility challenges be addressed during in vitro assays?
- Methodological Answer : Use dimethyl sulfoxide (DMSO) for initial solubilization due to the compound’s hydrophobic lanostane backbone. For aqueous compatibility, prepare stock solutions in DMSO (<1% v/v) and dilute in phosphate-buffered saline (PBS) with sonication. Validate solubility via dynamic light scattering (DLS) to confirm absence of aggregates .
Advanced Research Questions
Q. What experimental approaches can resolve contradictions in reported bioactivity data for similar lanostane derivatives?
- Methodological Answer :
Standardize assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and control for batch-to-batch variability in natural extracts.
Dose-response validation : Perform IC determinations with ≥3 biological replicates.
Mechanistic studies : Compare transcriptional profiles (RNA-seq) or protein expression (Western blot) to identify pathway-specific effects. Discrepancies may arise from impurities or stereochemical variations, as seen in ganoderic acid analogs .
Q. How can the biosynthetic pathway of this compound be elucidated in fungal or plant sources?
- Methodological Answer :
Isotopic labeling : Feed -acetate or -mevalonate to track lanostane backbone assembly via GC-MS.
Gene knockout : Use CRISPR/Cas9 to disrupt cytochrome P450 genes (e.g., CYP450 3β-hydroxylase) in suspected biosynthetic clusters.
Enzymatic assays : Recombinantly express oxidoreductases (e.g., 11β-hydroxysteroid dehydrogenase homologs) to test regiospecific oxidation at C-11/C-15 .
Q. What strategies optimize the synthesis of analogs to study structure-activity relationships (SAR)?
- Methodological Answer :
Selective protection : Protect C-3/C-7/C-12 hydroxyls with tert-butyldimethylsilyl (TBDMS) groups to modify C-11/C-15 ketones.
Semi-synthesis : Start with natural lanosterol; use Jones oxidation for ketone introduction and Sharpless epoxidation for stereocontrol.
Characterization : Validate analogs via X-ray crystallography (if crystalline) or computational docking to target proteins (e.g., 3-hydroxy-3-methylglutaryl-CoA reductase) .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s cytotoxicity versus anti-inflammatory effects?
- Methodological Answer :
Dose-dependent profiling : Test a broad concentration range (nM to μM) in dual assays (e.g., MTT for cytotoxicity and IL-6 ELISA for inflammation).
Cell-type specificity : Compare primary macrophages (anti-inflammatory) vs. cancer cells (cytotoxic).
Redox modulation : Measure ROS levels (e.g., HDCFDA probe) to determine if bioactivity correlates with oxidative stress thresholds .
Safety and Compliance
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer :
PPE : Wear nitrile gloves and goggles; avoid skin contact due to potential irritation (GHS Category 2/2A).
Ventilation : Use fume hoods for weighing/powder handling to prevent inhalation.
Waste disposal : Neutralize acidic carboxyl groups with sodium bicarbonate before aqueous disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
